ethyl 5-methoxy-1H-indole-3-carboxylate
Overview
Description
Ethyl 5-methoxy-1H-indole-3-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This compound is characterized by an indole core substituted with an ethoxycarbonyl group at the 3-position and a methoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methoxy-1H-indole-3-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process generally starts with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole core. The methoxy group can be introduced via methylation of the corresponding hydroxyindole derivative using methyl iodide and a base such as potassium carbonate. The ethoxycarbonyl group is then introduced through esterification using ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methoxy-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Ethyl 5-methoxy-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-methoxy-1H-indole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and ethoxycarbonyl groups can influence the compound’s binding affinity and selectivity towards these targets. The indole core is known to engage in π-π stacking interactions and hydrogen bonding, contributing to its biological activity.
Comparison with Similar Compounds
Ethyl 5-methoxy-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group, leading to different reactivity and biological activity.
Ethyl 5-methylindole-2-carboxylate:
Ethyl 6-methoxy-3-methylindole-2-carboxylate: The position of the methoxy group is different, influencing its reactivity and interactions with biological targets.
This compound is unique due to the specific positioning of its functional groups, which can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 5-methoxy-1H-indole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(14)10-7-13-11-5-4-8(15-2)6-9(10)11/h4-7,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFBDEMCPUONPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648252 | |
Record name | Ethyl 5-methoxy-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59292-36-3 | |
Record name | Ethyl 5-methoxy-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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